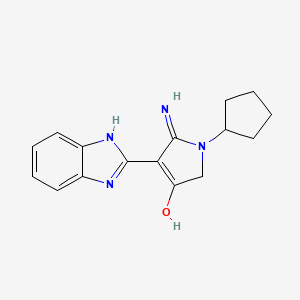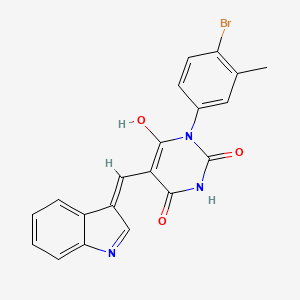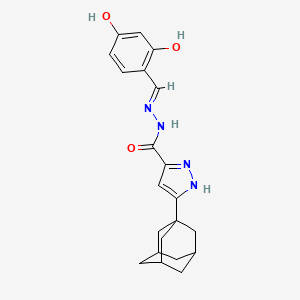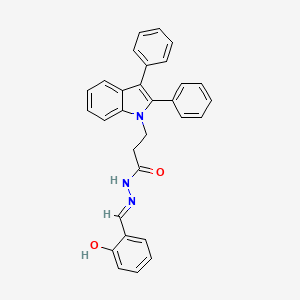![molecular formula C14H19N3O B6069785 N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide](/img/structure/B6069785.png)
N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide, also known as NEB, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzimidazole derivatives and has been found to have various biochemical and physiological effects.
作用機序
The exact mechanism of action of N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide is not fully understood. However, it has been suggested that N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide exerts its biological effects by modulating various signaling pathways and cellular processes. For example, N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide has been found to have various biochemical and physiological effects. For example, N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide has been shown to:
1. Inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
2. Modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
3. Increase the activity of antioxidant enzymes, such as catalase and superoxide dismutase.
4. Decrease the production of reactive oxygen species, which are involved in oxidative stress.
5. Modulate the activity of various neurotransmitters, such as dopamine and acetylcholine.
実験室実験の利点と制限
N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide has several advantages as a tool for scientific research. For example, it is relatively easy to synthesize and has been found to have low toxicity in animal models. N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide is also stable under various environmental conditions, making it suitable for use in a wide range of experiments. However, there are also some limitations to the use of N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide. For example, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, the exact mechanism of action of N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide. For example, further studies are needed to elucidate the exact mechanism of action of N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide. Additionally, more research is needed to determine the optimal dosage and administration route for N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide in various experimental models. Further studies are also needed to explore the potential applications of N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide in the treatment of various diseases, such as cancer and neurodegenerative disorders. Finally, more research is needed to develop new derivatives of N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide with improved pharmacological properties.
合成法
The synthesis of N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide involves the reaction of 1-ethyl-2-nitrobenzene with 3-bromopropylamine hydrobromide in the presence of sodium hydride. The resulting intermediate is then treated with acetic anhydride to obtain N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide. The purity of the compound can be increased by recrystallization from ethanol.
科学的研究の応用
N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide has been extensively used in scientific research as a tool to study various biological processes. It has been found to have a wide range of applications, including:
1. Antimicrobial activity: N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide has been found to have antimicrobial activity against various bacteria and fungi.
2. Anticancer activity: N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
3. Neuroprotective activity: N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide has been found to protect against neurotoxicity induced by various agents.
4. Anti-inflammatory activity: N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide has been shown to have anti-inflammatory activity in various animal models.
5. Antioxidant activity: N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide has been found to have antioxidant activity in vitro and in vivo.
特性
IUPAC Name |
N-[3-(1-ethylbenzimidazol-2-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-3-17-13-8-5-4-7-12(13)16-14(17)9-6-10-15-11(2)18/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVDHFAYEOTKJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CCCNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-({[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B6069707.png)

![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)-N-(2-thienylmethyl)methanamine](/img/structure/B6069717.png)
![4-(2-chlorophenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6069729.png)
methanone](/img/structure/B6069734.png)
![N-[2-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]benzamide](/img/structure/B6069740.png)


![N-[(1-{[2-(4-methoxyphenyl)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-3-phenylpropanamide](/img/structure/B6069764.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6069770.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2-piperidinecarboxamide](/img/structure/B6069778.png)


![ethyl 4-(4-methoxyphenyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B6069803.png)